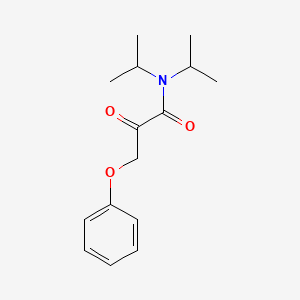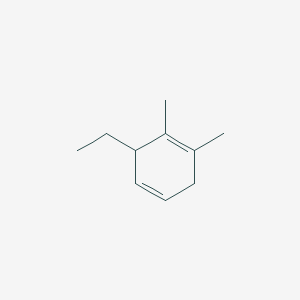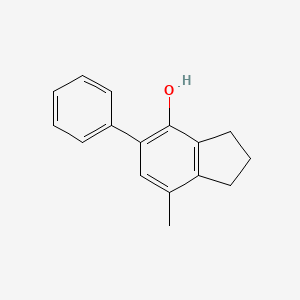
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of indene derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a hydroxyl group attached to the fourth carbon of the indene structure The presence of a methyl group at the seventh position and a phenyl group at the fifth position further defines its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedel-Crafts alkylation reaction can be employed to introduce the methyl and phenyl groups onto the indene ring system. The reaction typically involves the use of aluminum chloride (AlCl₃) as a catalyst and an appropriate alkylating agent.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and selective oxidation reactions are commonly employed in industrial processes to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like AlCl₃.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: A parent compound with a similar fused ring system but lacking the methyl and phenyl groups.
2,3-Dihydro-1H-inden-4-ol: A compound with a similar structure but without the methyl and phenyl substituents.
5-Phenyl-2,3-dihydro-1H-inden-4-ol: A compound with a similar structure but lacking the methyl group.
Uniqueness
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a lead compound for drug development and other applications.
Eigenschaften
CAS-Nummer |
116145-09-6 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
7-methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C16H16O/c1-11-10-15(12-6-3-2-4-7-12)16(17)14-9-5-8-13(11)14/h2-4,6-7,10,17H,5,8-9H2,1H3 |
InChI-Schlüssel |
AZOZLLYSYKMHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CCC2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



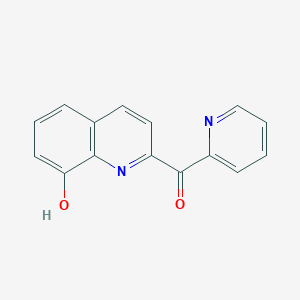
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
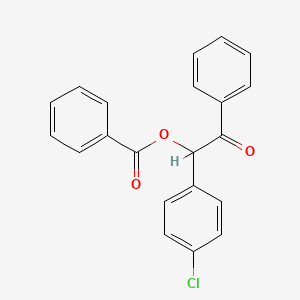
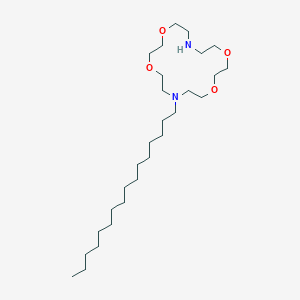
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)

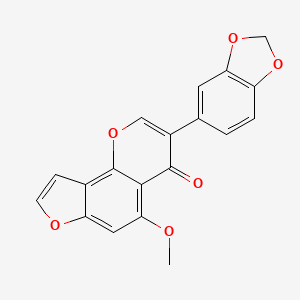
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
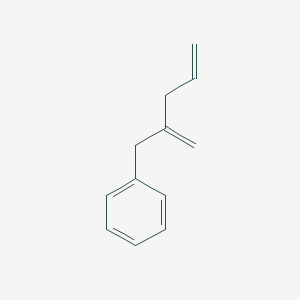
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

